

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicumylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-bis(2-phenylpropan-2-yl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dicumylphenol (CAS No: 2772-45-4), an organic compound utilized as an antioxidant and as an intermediate in the synthesis of UV stabilizers.^[1] The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Chemical Identity and Structure

- IUPAC Name: **2,4-bis(2-phenylpropan-2-yl)phenol**^[2]
- Synonyms: 2,4-Bis(α,α-dimethylbenzyl)phenol, 2,4-Di-α-cumylphenol^{[3][4]}
- Molecular Formula: C₂₄H₂₆O^{[2][3][5][6]}

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- Molecular Structure:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 2,4-dicumylphenol, compiled from various sources.

Property	Value	Source(s)
Molecular Weight	330.46 g/mol	[2][3][5]
Appearance	White to light yellow crystalline solid.[3][4] Pale yellow liquid above 70°C.[1]	[1][3][4]
Melting Point	63-65 °C	[3][4]
65.5-67 °C	[5]	
~66 °C	[1]	
Boiling Point	206 °C @ 15 mmHg	[3][4]
190-196 °C @ 0.5 Torr	[5]	
441.1 °C @ 760 mmHg	[7]	
Density	1.063 g/cm ³ (@ 20°C)	[3][5]
~1.04 g/cm ³ (@ 70°C)	[1]	
Solubility	Soluble in Methanol.[3] Slightly soluble in water.	[3]
pKa	10.71 ± 0.10 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	6.85	[7]
7.2	[2]	
Flash Point	204.9 °C	[3][7]
~300 °C	[1]	
Vapor Pressure	2.15 x 10 ⁻⁸ mmHg @ 25°C	[3]
Refractive Index	1.6380 (Estimate)	[3]
1.579	[7]	

Experimental Protocols

This section outlines the detailed methodologies for the determination of the key physicochemical properties of 2,4-dicumylphenol.

3.1. Melting Point Determination (Capillary Method)

The melting point is determined by heating a small, powdered sample in a sealed capillary tube.^{[1][3]} The sample is heated slowly in a calibrated apparatus (e.g., a Mel-Temp or Thiele tube).^[5] The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.^[5] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.^[5]

3.2. Boiling Point Determination (Distillation Method)

For compounds that are stable at their boiling point, simple distillation is employed. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For high-boiling compounds like 2,4-dicumylphenol, vacuum distillation is necessary to prevent decomposition. The procedure is similar, but the system pressure is reduced, and the boiling point is recorded along with the corresponding pressure.

3.3. Solubility Determination (Shake-Flask Method)

The solubility of 2,4-dicumylphenol in various solvents is determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove undissolved solid, and the concentration of 2,4-dicumylphenol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

3.4. pKa Determination (Spectrometric Titration)

The acid dissociation constant (pKa) can be determined by spectrometric titration. A solution of 2,4-dicumylphenol is prepared in a suitable solvent mixture (e.g., acetonitrile-water). The UV-Vis spectrum of the solution is recorded at various pH values. The pKa is calculated from the changes in absorbance at a wavelength where the protonated and deprotonated forms of the phenol have different molar absorptivities.

3.5. LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). A calibration curve is generated by plotting the logarithm of the retention times ($\log k$) of a series of standard compounds against their known LogP values. The retention time of 2,4-dicumylphenol is then measured under the same chromatographic conditions, and its LogP value is interpolated from the calibration curve.

3.6. Spectroscopic Analysis

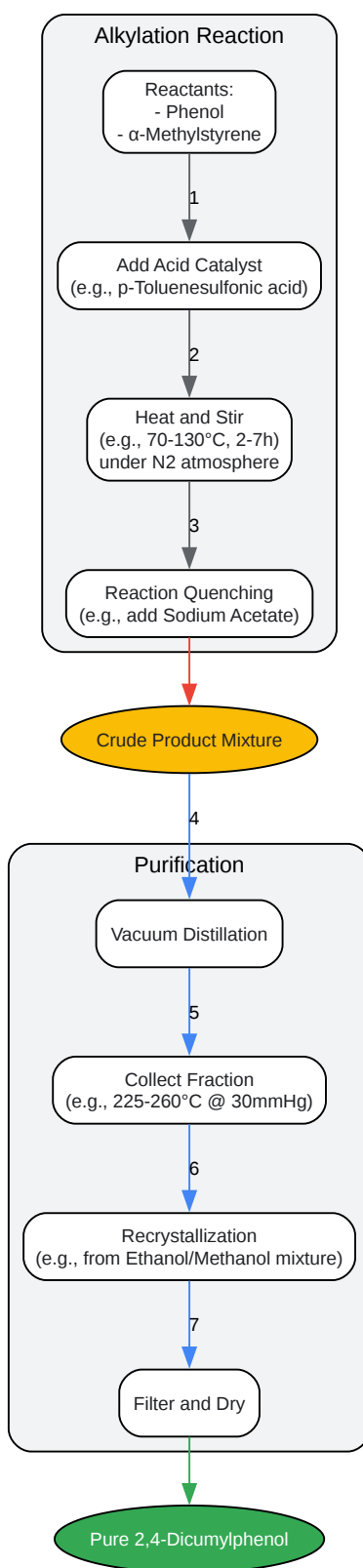
- **UV-Vis Spectroscopy:** A solution of 2,4-dicumylphenol in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The absorbance spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to identify the wavelengths of maximum absorbance (λ_{max}) corresponding to $\pi \rightarrow \pi^*$ electronic transitions in the aromatic rings.
- **Infrared (IR) Spectroscopy:** The IR spectrum can be obtained from a solid sample prepared as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation. The spectrum reveals characteristic absorption bands for functional groups, such as the O-H stretch of the phenolic hydroxyl group and C-H and C=C stretches of the aromatic rings.
- **^1H NMR Spectroscopy:** A sample is dissolved in a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$), and a small amount of a reference standard like tetramethylsilane (TMS) is added. The ^1H NMR spectrum provides information on the chemical environment of the different protons in the molecule, their integration (ratio), and their spin-spin coupling interactions, which is crucial for structural elucidation.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** A dilute solution of the sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum corresponding to the fragmentation pattern of the molecule. This technique is used for both identification and quantification.^[4]

3.7. X-ray Crystallography

To determine the precise three-dimensional atomic structure, a single crystal of 2,4-dicumylphenol is required. This is typically grown by slow evaporation of a saturated solution. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice, providing definitive structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 2,4-dicumylphenol.



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Synthesis and Purification Workflow for 2,4-Dicumylphenol.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicumylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025650#physicochemical-properties-of-2-4-dicumylphenol]

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